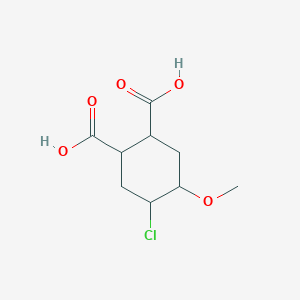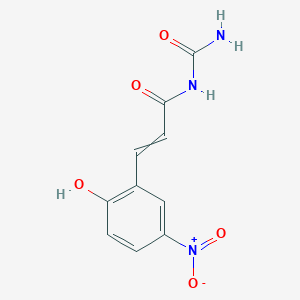
1,1'-(3,4-Dichlorobutane-1,1-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected by a 3,4-dichlorobutane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene can be synthesized through a multi-step process involving the reaction of benzene derivatives with 3,4-dichlorobutane. The synthesis typically involves:
Coupling Reaction: The coupling of 3,4-dichlorobutane with benzene derivatives under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene may involve large-scale halogenation and coupling processes, utilizing advanced catalytic systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms in the butane chain.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interacting with the active sites of enzymes, altering their activity.
Modulating Pathways: Affecting signaling pathways within cells, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichlorobutane: A simpler compound with similar halogenation but lacking the benzene rings.
1,4-Dichlorobutane: Another dichlorobutane derivative with different substitution patterns.
1,1’-(1,4-Butanediyl)dibenzene: A related compound with a different butane chain configuration.
Uniqueness
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63002-15-3 |
|---|---|
Molekularformel |
C16H16Cl2 |
Molekulargewicht |
279.2 g/mol |
IUPAC-Name |
(3,4-dichloro-1-phenylbutyl)benzene |
InChI |
InChI=1S/C16H16Cl2/c17-12-15(18)11-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI-Schlüssel |
VYIXDWFJFBLBGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(CCl)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)


![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)





![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)
![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)

![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)
